Cas no 2228144-64-5 (2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine)

2,2-Dimethyl-3-(trifluoromethyl)cyclopropan-1-amine is a specialized cyclopropane derivative featuring a trifluoromethyl group and an amine functionality. Its unique steric and electronic properties, conferred by the gem-dimethyl and trifluoromethyl substituents, make it a valuable intermediate in agrochemical and pharmaceutical synthesis. The cyclopropane ring enhances structural rigidity, while the trifluoromethyl group improves lipophilicity and metabolic stability. The amine moiety provides a reactive handle for further derivatization, enabling its use in the development of bioactive compounds. This compound is particularly useful in the design of fluorinated analogs, where its stability and reactivity contribute to improved efficacy in target applications.
2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine structure
2228144-64-5 structure
Product Name:2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine
CAS No:2228144-64-5
MF:C6H10F3N
MW:153.145512104034
CID:5899331
PubChem ID:165716692
Update Time:2025-10-30

2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine
    • EN300-1971142
    • 2228144-64-5
    • Inchi: 1S/C6H10F3N/c1-5(2)3(4(5)10)6(7,8)9/h3-4H,10H2,1-2H3
    • InChI Key: PXYRBPCMBBNHFH-UHFFFAOYSA-N
    • SMILES: FC(C1C(C1(C)C)N)(F)F

Computed Properties

  • Exact Mass: 153.07653381g/mol
  • Monoisotopic Mass: 153.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26Ų

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Additional information on 2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine

Introduction to 2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine (CAS No. 2228144-64-5)

2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228144-64-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the cyclopropane class, a structural motif known for its unique biological activity due to the strained three-membered ring. The presence of both methyl and trifluoromethyl substituents, along with the amine functional group, endows this molecule with distinct chemical properties that make it a promising candidate for further exploration.

The structural features of 2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine contribute to its potential utility in various applications. The cyclopropane ring itself is highly reactive and can be incorporated into larger molecules to enhance binding affinity or modulate metabolic stability. The trifluoromethyl group, in particular, is a well-known pharmacophore that can improve lipophilicity, metabolic stability, and binding interactions with biological targets. Additionally, the amine functionality provides a site for further derivatization, allowing chemists to tailor the compound’s properties for specific purposes.

In recent years, there has been growing interest in cyclopropane derivatives due to their ability to interact with biological targets in novel ways. The strained geometry of the cyclopropane ring can lead to unique conformational constraints that influence how the molecule binds to proteins or enzymes. This has made such compounds valuable in drug discovery efforts, particularly for targeting enzymes involved in disease pathways. For instance, studies have shown that cyclopropane-containing molecules can exhibit potent activity against certain kinases and other enzymes relevant to cancer and inflammatory diseases.

The amine group in 2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine also opens up possibilities for further chemical modifications. Amine functionalities are versatile and can be used to form hydrogen bonds, participate in salt formation, or serve as attachment points for larger pharmacophores. This flexibility makes the compound a useful building block for synthesizing more complex molecules. Researchers have explored various strategies for incorporating amine-modified cyclopropanes into drug candidates, with promising results in preclinical studies.

One of the most compelling aspects of 2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine is its potential as a scaffold for developing new therapeutic agents. The combination of the cyclopropane ring and the trifluoromethyl group creates a molecule with both structural rigidity and functional diversity. This balance allows the compound to be modified in multiple ways while maintaining its core pharmacological properties. Such features are particularly valuable in medicinal chemistry, where optimizing both potency and selectivity is crucial.

Recent advances in computational chemistry have also enhanced the understanding of how 2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine interacts with biological targets. Molecular modeling techniques have been used to predict binding affinities and identify key residues involved in molecular recognition. These insights have guided synthetic efforts toward creating more effective derivatives. For example, computational studies have suggested that modifications around the amine group could improve binding to specific enzymes without compromising other important properties.

The agrochemical sector has also shown interest in cyclopropane-containing compounds due to their potential as pesticides or herbicides. The unique reactivity of the cyclopropane ring allows these molecules to disrupt essential biological processes in pests while minimizing harm to non-target organisms. Research has demonstrated that certain cyclopropane derivatives exhibit potent insecticidal activity by interfering with neurotransmitter receptors or metabolic pathways. Given these findings, 2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine could serve as a valuable starting point for developing new agrochemicals.

From a synthetic chemistry perspective, 2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine presents interesting challenges and opportunities. The synthesis of trifluoromethyl-substituted compounds often requires specialized reagents and conditions to achieve high yields and purity. However, recent developments in synthetic methodologies have made it easier to incorporate trifluoromethylation into complex molecular architectures. This progress has enabled researchers to explore more diverse derivatives of 2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine, expanding its potential applications.

The pharmaceutical industry continues to invest heavily in discovering new active ingredients based on novel scaffolds like 2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine. Its unique structural features make it an attractive candidate for further development into drugs targeting various diseases. Preclinical studies have begun to explore its efficacy and safety profiles, with early results suggesting promising activity against certain therapeutic areas. As more data becomes available, this compound could emerge as a key player in next-generation pharmaceuticals.

In conclusion,2,2-dimethyl-3-(trifluoromethyl)cyclopropan-1-amine (CAS No. 2228144-64-5) is a versatile and innovative compound with significant potential across multiple domains of science and industry. Its structural characteristics offer opportunities for designing new drugs and agrochemicals with improved efficacy and selectivity. As research continues to uncover more about its properties and applications, this molecule is poised to play an important role in future advancements.

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